![molecular formula C21H21N3O3S B2599016 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzamide CAS No. 1005307-94-7](/img/structure/B2599016.png)
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzamide
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Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been found to possess significant inhibitory activity against glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.
Scientific Research Applications
- Results : Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, some compounds demonstrated low cytotoxicity to human cells .
- Functional Groups : It contains borate and sulfonamide groups, making it useful as an intermediate in organic synthesis .
Anti-Tubercular Activity
Organic Intermediates
Chemical Libraries and Drug Discovery
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-10-9-19(23-24-20)16-5-7-18(8-6-16)22-21(25)17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKIUNOMHYJIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzamide |
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